ethyl 7-cyclohexyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
This complex compound belongs to the class of esters derived from 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. Its intricate structure combines a cyclohexyl ring, multiple ethoxy groups, and a benzoyl-imino-triazatricyclo core. Let’s break it down step by step.
Preparation Methods
Synthetic Routes:
Industrial Production:
Industrial-scale production methods remain proprietary, but they likely involve efficient and scalable synthetic strategies to achieve high yields.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the triazatricyclo core or the benzoyl group.
Reduction: Reduction reactions could modify the imino functionality or reduce the ethoxy groups.
Substitution: Substitution reactions may occur at various positions, especially on the cyclohexyl ring or the benzoyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., alkoxides, amines) under appropriate conditions.
Major Products:
The specific products depend on the reaction conditions and regioselectivity. Potential products include modified versions of the core structure or cleavage products.
Scientific Research Applications
This compound’s versatility makes it intriguing for various scientific fields:
Chemistry: As a challenging synthetic target, it inspires novel methodologies.
Biology: It could serve as a probe for biological studies due to its unique structure.
Industry: Perhaps as a precursor for functional materials.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise effects.
Properties
Molecular Formula |
C33H38N4O7 |
---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
ethyl 7-cyclohexyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C33H38N4O7/c1-5-41-25-18-21(19-26(42-6-2)28(25)43-7-3)31(38)35-30-24(33(40)44-8-4)20-23-29(37(30)22-14-10-9-11-15-22)34-27-16-12-13-17-36(27)32(23)39/h12-13,16-20,22H,5-11,14-15H2,1-4H3 |
InChI Key |
XYVIETVCMFEJON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2C(=CC3=C(N2C4CCCCC4)N=C5C=CC=CN5C3=O)C(=O)OCC |
Origin of Product |
United States |
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